1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol
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Overview
Description
1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol is a chemical compound that belongs to the class of pyridazinyl derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a pyridazinyl ring, which is further connected to a piperidinol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dichlorophenylhydrazine with a suitable pyridazine derivative under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the piperidinol group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a component in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of 1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
4-(3,4-Dichlorophenyl)-1-tetralone: This compound is an intermediate in the synthesis of the antidepressant sertraline and exhibits different pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Properties
CAS No. |
93181-92-1 |
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Molecular Formula |
C15H15Cl2N3O |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
1-[6-(3,4-dichlorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H15Cl2N3O/c16-12-2-1-10(9-13(12)17)14-3-4-15(19-18-14)20-7-5-11(21)6-8-20/h1-4,9,11,21H,5-8H2 |
InChI Key |
WRVZDOWOQLJVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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